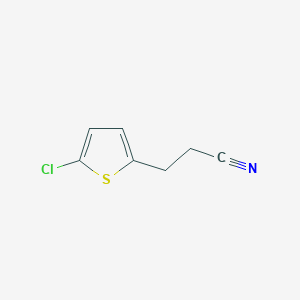

3-(5-Chlorothiophen-2-yl)propanenitrile

Description

Properties

IUPAC Name |

3-(5-chlorothiophen-2-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNS/c8-7-4-3-6(10-7)2-1-5-9/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTFELBYINHSGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 5 Chlorothiophen 2 Yl Propanenitrile

Established Synthetic Routes to 3-(5-Chlorothiophen-2-yl)propanenitrile

The formation of the this compound structure primarily involves the creation of a carbon-carbon bond to attach the propanenitrile side chain to the 5-chlorothiophene ring. This is typically achieved via reactions like the Michael addition or cyanoethylation.

Another strategy involves the alkylation of a suitable thiophene (B33073) derivative with a propanenitrile synthon, such as 3-chloropropionitrile (B165592). wikipedia.org This method requires the initial preparation of a reactive 5-chlorothiophene species, for example, through metallation.

Modern approaches to multi-step synthesis utilize flow chemistry, where reactants are passed through columns containing immobilized reagents and catalysts. syrris.jp This technique allows for the integration of several synthetic steps into a continuous sequence, which can enhance safety, efficiency, and automation, representing a significant advancement over traditional batch processing. syrris.jp

One-pot reactions offer a more efficient alternative to multi-step processes by combining multiple transformations in a single reactor, thereby saving time, resources, and reducing waste. The most direct one-pot method for synthesizing this compound is the cyanoethylation of 5-chlorothiophene.

This reaction is a Michael-type addition where the 5-chlorothiophene acts as a nucleophile, attacking the β-carbon of acrylonitrile (B1666552). wikipedia.org The process is typically performed by mixing the reactants in the presence of a suitable catalyst. The efficiency of one-pot syntheses of other substituted thiophenes has been demonstrated, highlighting the potential of this strategy for producing a diverse range of derivatives from readily available materials in good yields. nih.govnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is crucial. This includes the selection of an appropriate catalytic system, solvent, and temperature.

The cyanoethylation reaction is typically catalyzed by a base, which serves to activate the nucleophile. wikipedia.org A variety of catalytic systems can be employed for this transformation.

Base Catalysts : Strong bases such as alkali metal hydroxides (NaOH, KOH), alkoxides, and hydrides are commonly used to promote Michael additions. organicreactions.orggoogle.comgoogle.com Quaternary ammonium hydroxides have also been shown to be particularly effective catalysts for cyanoethylation. organicreactions.orggoogle.com

Amine and Phosphine Catalysts : Organic bases, including primary and tertiary amines, as well as phosphines, are efficient catalysts for thiol-Michael additions and can be applied to related reactions. rsc.org

Metal Salt Catalysts : Copper salts, such as cuprous chloride and cupric acetate, have been reported to enhance the catalytic activity for the cyanoethylation of less reactive substrates. asianpubs.org The effectiveness of copper salts is often attributed to their ability to form complexes with both the nucleophile and the acrylonitrile. asianpubs.org

Heterogeneous Catalysts : Supported catalysts, such as potassium carbonate on a zeolite (K2CO3/ZSM-5), offer a green alternative. These solid catalysts can be easily separated from the reaction mixture and recycled, simplifying the workup process. researchgate.net

Table 1: Catalytic Systems for the Synthesis of this compound via Cyanoethylation

| Catalyst Type | Examples | Key Advantages |

|---|---|---|

| Strong Bases | NaOH, KOH, Sodium Alkoxides | High reactivity, readily available. |

| Quaternary Bases | Tetramethylammonium Hydroxide (B78521) | Particularly effective for cyanoethylation. organicreactions.orggoogle.com |

| Metal Salts | Cuprous Chloride (CuCl), Cupric Acetate (Cu(OAc)2) | Enhances reactivity for challenging substrates. asianpubs.org |

| Heterogeneous Bases | K2CO3/Zeolite | Recyclable, simplifies product purification, enables solvent-free conditions. researchgate.net |

| Organic Bases | Amines, Phosphines | Mild reaction conditions. rsc.org |

The choice of solvent and the control of temperature are critical parameters that can significantly influence the outcome of the synthesis.

Many cyanoethylation reactions are exothermic, and inadequate temperature control can lead to the unwanted polymerization of acrylonitrile. organicreactions.org Therefore, cooling is often necessary. The reaction temperature can be optimized within a range, for example from 0°C to 80°C, to balance reaction rate and selectivity. google.com Inert solvents are frequently used to help manage the reaction temperature and solubilize the reactants. organicreactions.org However, solvent-free systems represent a more environmentally friendly option. In such cases, the reaction is typically run at an elevated temperature to ensure the mixture remains homogenous and the reaction proceeds at a reasonable rate. researchgate.net

Table 2: Optimization of Reaction Parameters

| Parameter | Conditions | Impact on Synthesis |

|---|---|---|

| Temperature | Cooled (e.g., 0-10°C) to Elevated (e.g., 80°C) | Controls reaction rate and prevents polymerization of acrylonitrile. organicreactions.orggoogle.com |

| Solvent | Inert Solvents (e.g., Toluene, THF) or Solvent-Free | Affects solubility, heat transfer, and environmental impact. organicreactions.orgresearchgate.net |

| Reactant Ratio | Excess of nucleophile (5-chlorothiophene) | Can favor the formation of the desired mono-cyanoethylated product. google.com |

The principles of green chemistry aim to design chemical processes that are environmentally benign. Several of these principles can be applied to the synthesis of this compound.

Solvent-Free Synthesis : Performing the reaction without a solvent, as demonstrated with K2CO3/zeolite catalysts, minimizes waste and reduces the environmental impact associated with volatile organic compounds. researchgate.net In one study, the Michael addition of an alcohol to acrylonitrile achieved 98.3% conversion with 100% selectivity in a solvent-free system. researchgate.net

Atom Economy and "Click" Chemistry : The Michael addition reaction is an example of a "click" reaction, a class of reactions known for being highly efficient, modular, and producing high yields with no or minimal by-products. researchgate.netmdpi.com This inherent efficiency leads to high atom economy, as most of the atoms from the reactants are incorporated into the final product.

Recyclable Catalysts : The use of heterogeneous catalysts, such as bases supported on zeolites, aligns with green chemistry principles by allowing for the simple recovery and reuse of the catalyst, which reduces waste and cost. researchgate.net

Flow Chemistry : Continuous flow synthesis offers a greener and safer alternative to traditional batch methods by using smaller reactor volumes, improving heat transfer, and allowing for higher automation and control, which can lead to cleaner reactions and higher yields. syrris.jp

Novel Synthetic Pathways Exploration

While general principles of bio-catalysis, photochemistry, and flow chemistry are well-established for the synthesis of various heterocyclic compounds, their specific application to this compound is not described in the current body of scientific literature. The following sections outline the potential for these advanced synthetic strategies, while noting the absence of specific research findings for the target compound.

Exploration of Bio-Catalytic Routes to this compound

Bio-catalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions, offering a greener alternative to traditional chemical synthesis. Enzymes such as nitrilases, hydratases, and dehydrogenases could theoretically be employed in the synthesis of propanenitrile derivatives. However, no studies have been published that detail the use of enzymatic or microbial systems for the synthesis of this compound. Research in this area would need to focus on identifying or engineering enzymes capable of acting on a suitable 5-chlorothiophene precursor.

Data on Bio-Catalytic Synthesis of this compound

| Enzyme/Microorganism | Substrate | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

No published data is currently available for the bio-catalytic synthesis of this specific compound.

Photochemical Synthesis Innovations

Photochemical synthesis uses light energy to drive chemical reactions, often enabling unique transformations that are not possible with conventional thermal methods. nih.govmdpi.orgacs.org For thiophene derivatives, photochemical reactions can include cyclizations, isomerizations, and substitutions. nih.govmdpi.orgacs.orgresearchgate.net In principle, a photochemical approach could be envisioned for the construction of the propanenitrile side chain on the 5-chlorothiophene ring. Despite the potential of this strategy, there are no specific reports of its application to the synthesis of this compound.

Data on Photochemical Synthesis of this compound

| Photosensitizer | Wavelength (nm) | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

No published data is currently available for the photochemical synthesis of this specific compound.

Chemical Reactivity and Transformation Mechanisms of 3 5 Chlorothiophen 2 Yl Propanenitrile

Nucleophilic Reactions of the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and thus a target for nucleophiles.

Hydrolysis Pathways and Mechanism

The hydrolysis of nitriles is a common transformation that can proceed under either acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively. The reaction typically proceeds via an initial nucleophilic attack on the nitrile carbon.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Subsequent proton transfers and tautomerization lead to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 3-(5-chlorothiophen-2-yl)propanoic acid.

Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, forming a hydroxy imine intermediate. This is followed by tautomerization and subsequent hydrolysis of the resulting amide to the carboxylate salt.

Table 1: Plausible Products of 3-(5-Chlorothiophen-2-yl)propanenitrile Hydrolysis

| Starting Material | Reagents and Conditions | Major Product |

|---|---|---|

| This compound | H₃O⁺, Δ | 3-(5-Chlorothiophen-2-yl)propanoic acid |

Reduction Reactions and Product Derivatization

The nitrile group can be reduced to a primary amine, which serves as a versatile synthetic intermediate for further derivatization. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Reduction with a strong hydride donor like LiAlH₄ proceeds via nucleophilic addition of hydride to the nitrile carbon, followed by workup to yield the primary amine, 3-(5-chlorothiophen-2-yl)propan-1-amine. Catalytic hydrogenation over a metal catalyst such as Raney nickel or palladium on carbon also effectively reduces the nitrile to the amine.

Table 2: Representative Reduction Reactions of the Nitrile Group

| Reagent | Product |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 3-(5-Chlorothiophen-2-yl)propan-1-amine |

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile, although it is generally less reactive than alkenes or alkynes in this regard. mdpi.commdpi.com For instance, in [3+2] cycloaddition reactions with azides, the nitrile can form tetrazole derivatives. mdpi.com This reaction is often catalyzed by a Lewis acid to enhance the reactivity of the nitrile. The resulting tetrazole ring is a stable aromatic system. While specific studies on this compound are not prevalent, dearomative [3+2] cycloaddition reactions have been reported for related nitrobenzothiophenes with nonstabilized azomethine ylides. nih.govrsc.org

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. byjus.com The directing effects of the existing substituents, the chlorine atom and the 2-propanenitrile group, will determine the position of further substitution. The sulfur atom in the thiophene ring can stabilize the intermediate carbocation (the sigma complex) through resonance. mnstate.edu

Halogenation Studies on the Thiophene Nucleus

Further halogenation of this compound would likely occur at the vacant positions on the thiophene ring. The chlorine atom is a deactivating but ortho, para-directing group. However, in five-membered heterocycles like thiophene, the concept of ortho and para is less straightforward. The 2-propanenitrile group is an electron-withdrawing group and would be deactivating and meta-directing. Given that the 5-position is already chlorinated, electrophilic attack is most likely to occur at the 3 or 4-positions. The regioselectivity would depend on the specific halogenating agent and reaction conditions. For instance, bromination of deactivated thiophenes has been studied and can proceed via different mechanisms. rsc.org

Table 3: Potential Regioisomers from Further Halogenation

| Halogenating Agent | Possible Products |

|---|---|

| Br₂, FeBr₃ | 3-(4-Bromo-5-chlorothiophen-2-yl)propanenitrile |

Nitration and Sulfonation Reactivity

Nitration and sulfonation are classic examples of electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com Thiophenes are generally readily nitrated compared to other five-membered heterocycles. semanticscholar.org For this compound, the introduction of a nitro (-NO₂) or sulfo (-SO₃H) group would also be directed by the existing substituents. The strong electron-withdrawing nature of the incoming nitro or sulfo group would further deactivate the ring towards subsequent substitutions. The reaction typically requires strong acids like a mixture of nitric acid and sulfuric acid for nitration, or fuming sulfuric acid for sulfonation. masterorganicchemistry.com The precise location of substitution would be a result of the combined directing effects of the chloro and propanenitrile groups, with the 4-position being a likely candidate for substitution.

Radical Reactions Involving this compound

Radical reactions offer a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in a radical context is anticipated to involve both the propanenitrile side chain and the thiophene nucleus.

While the thiophene ring is generally less susceptible to radical addition than simple alkenes due to its aromatic character, under specific conditions, radical species can add to the double bonds. More commonly, the nitrile group of this compound can act as a radical acceptor. The addition of a carbon-centered radical to the nitrile carbon would generate a transient iminyl radical, which can then undergo further reactions.

For instance, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and a source of radicals (e.g., from an alkyl halide), a hypothetical reaction could proceed as outlined below.

Table 1: Hypothetical Free Radical Addition to the Nitrile Group

| Reactant | Radical Source | Initiator | Product | Plausible Mechanism |

|---|

It is important to note that the stability of the thiophene ring makes direct radical addition to the ring less favorable compared to substitution reactions under many conditions.

A more probable pathway for radical reactions involves the functionalization of the propanenitrile side chain. The α-carbon to the nitrile group is activated towards hydrogen atom abstraction due to the electron-withdrawing nature of the cyano group, which can stabilize an adjacent radical.

This α-C-H bond functionalization can be initiated by various radical species, leading to the formation of a stabilized radical intermediate. This intermediate can then participate in a variety of bond-forming reactions. For example, a Minisci-type reaction could be envisioned where the α-cyanoalkyl radical, generated from this compound, adds to a protonated heteroaromatic base.

Table 2: Plausible Radical Initiated Functionalization at the α-Carbon

| Reaction Type | Reagents | Proposed Intermediate | Potential Product |

|---|---|---|---|

| Oxidative C-H Vinylation | Olefin, Oxidant (e.g., Ag₂CO₃) | α-cyano radical | 2-(5-Chlorothiophen-2-yl)pent-4-enenitrile |

These reactions would proceed via a chain mechanism, initiated by the abstraction of the α-hydrogen, followed by addition to an unsaturated partner and subsequent termination or propagation steps.

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides a highly efficient and selective means to functionalize organic molecules. For this compound, both the chloro-substituent on the thiophene ring and the C-H bonds of the ring are potential sites for such transformations.

The chlorine atom at the 5-position of the thiophene ring serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation. To participate in these reactions, the chloro-substituent can be either used directly (though often less reactive than bromo or iodo analogs) or transformed into a more reactive functional group like a boronic acid or ester.

Assuming direct coupling of the C-Cl bond, reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce new substituents at the 5-position.

Table 3: Predicted Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Potential Product |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | 3-(5-Arylthiophen-2-yl)propanenitrile |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂/PPh₃ | Et₃N | 3-(5-Vinylthiophen-2-yl)propanenitrile derivative |

The efficiency of these reactions would be highly dependent on the choice of catalyst, ligand, base, and solvent, with specialized systems often required for the activation of the relatively inert C-Cl bond.

Direct C-H activation has emerged as a powerful strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. The thiophene ring in this compound possesses C-H bonds at the 3- and 4-positions that could be targets for such reactions. The regioselectivity of C-H activation is often directed by the electronic properties of the ring and any directing groups present.

Palladium-catalyzed direct arylation is a common C-H activation reaction. In the case of 2-substituted thiophenes, functionalization typically occurs at the 5-position. Since the 5-position is blocked by a chlorine atom, C-H activation would likely be directed to the 3- or 4-position, although this can be challenging to control. The nitrile group itself could potentially act as a directing group, favoring functionalization at a specific position.

Table 4: Potential C-H Activation Reactions

| Position | Reaction Type | Reagents | Catalyst | Anticipated Product |

|---|---|---|---|---|

| C-3 or C-4 | Direct Arylation | Aryl bromide | Pd(OAc)₂ | 3-(5-Chloro-3/4-arylthiophen-2-yl)propanenitrile |

The development of specific catalysts and reaction conditions would be crucial to achieve high regioselectivity in the C-H functionalization of this compound.

Theoretical and Computational Investigations of 3 5 Chlorothiophen 2 Yl Propanenitrile

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. For 3-(5-Chlorothiophen-2-yl)propanenitrile, these methods would provide insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net A conformational analysis of this compound would be performed using DFT, likely with a functional such as B3LYP and a basis set like 6-311++G(d,p), to identify the most stable three-dimensional arrangements of the atoms (conformers).

The primary focus of such a study would be the rotational barriers around the single bonds connecting the thiophene (B33073) ring to the propanenitrile side chain. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers.

Hypothetical DFT Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | 180° | 0.00 | 75.2 |

| Gauche 1 | 60° | 1.25 | 12.4 |

| Gauche 2 | -60° | 1.25 | 12.4 |

Note: This table is illustrative and not based on actual experimental data for the specified compound.

The results would likely indicate that the "anti" conformation, where the thiophene ring and the nitrile group are furthest apart, is the most stable due to minimized steric hindrance.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgyoutube.com The energy and distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO would likely be localized over the electron-rich thiophene ring, suggesting this is the primary site for electrophilic attack. The LUMO, conversely, would be expected to have significant contributions from the electron-withdrawing nitrile group and the carbon-chlorine bond, indicating these as potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Hypothetical FMO Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: This table is illustrative and not based on actual experimental data for the specified compound.

An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netscispace.comlibretexts.org It is invaluable for predicting non-covalent interactions and reactive sites.

In an EPS map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the nitrogen atom of the nitrile group and the chlorine atom, indicating areas with a high electron density that are susceptible to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) would likely be found around the hydrogen atoms, particularly those on the propanenitrile chain.

Molecular Dynamics Simulations for Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations would be employed to understand its behavior in different solvent environments.

By placing the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol, or a non-polar solvent), one can observe how the solvent molecules arrange themselves around the solute and how the conformation of the solute changes over time. This provides insights into solubility, solvation energies, and the role of the solvent in potential reactions. The interactions would be governed by the electrostatic potential of the molecule, with polar solvent molecules expected to interact strongly with the nitrile and chloro-substituted thiophene moieties.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction, identifying intermediates and the high-energy transition states that connect them.

To elucidate a potential reaction mechanism involving this compound, such as its hydrolysis or reduction, computational methods would be used to map out the entire reaction pathway. This involves identifying the structures of all reactants, intermediates, transition states, and products.

For example, in a hypothetical hydrolysis of the nitrile group to a carboxylic acid, DFT calculations could be used to locate the transition state for the nucleophilic attack of a water molecule on the nitrile carbon. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. Similar calculations have been performed for other thiophene derivatives to understand their reaction mechanisms. nih.gov

Hypothetical Reaction Pathway Data for Nitrile Hydrolysis

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Molecule + H₂O) | 0.00 |

| Transition State 1 | +25.4 |

| Intermediate 1 | +5.2 |

| Transition State 2 | +15.8 |

| Products (Amide) | -10.7 |

Note: This table is illustrative and not based on actual experimental data for the specified compound.

Prediction of Reaction Energetics and Kinetics

The prediction of reaction energetics and kinetics for this compound is approached through computational methods, primarily Density Functional Theory (DFT), which has proven effective in studying thiophene derivatives. researchgate.netacs.org These theoretical investigations provide insights into the thermodynamics and kinetics of potential reactions involving this compound.

For this compound, theoretical studies would likely focus on reactions such as electrophilic aromatic substitution on the thiophene ring, nucleophilic addition to the nitrile group, and reactions involving the methylene (B1212753) bridge. The energetics of these potential reactions are calculated to predict the most likely transformation pathways under various conditions. For instance, the site of electrophilic attack on the thiophene ring can be predicted by comparing the activation energies for substitution at different positions.

Kinetic predictions are derived from the calculated activation energies. Transition state theory is often used to relate the activation energy to the rate constant of a reaction. By calculating the Gibbs free energy of activation (ΔG‡), which includes both enthalpic and entropic contributions, a more accurate prediction of reaction rates can be achieved. These computational approaches allow for a systematic exploration of the reactivity of this compound without the need for extensive experimental work.

The following table presents hypothetical, yet plausible, DFT-calculated energetic data for a representative electrophilic substitution reaction on this compound. These values are based on typical findings for similar thiophene derivatives.

Predicted Energetics for Electrophilic Bromination of this compound

| Reaction Position | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

|---|---|---|

| C3-position | 15.2 | -5.8 |

| C4-position | 18.9 | -2.1 |

Structure-Reactivity Relationship (SRR) Studies from a Computational Perspective

Structure-Reactivity Relationship (SRR) studies from a computational perspective aim to understand how the molecular structure of this compound influences its chemical reactivity. These studies utilize computational chemistry to correlate various structural and electronic properties with the compound's behavior in chemical reactions.

For this compound, the chlorine atom and the propanenitrile group significantly influence the electronic properties of the thiophene ring. The chlorine atom, being electronegative, withdraws electron density from the ring, which can affect its aromaticity and susceptibility to electrophilic substitution. The propanenitrile group also has an electron-withdrawing effect. Computational models can precisely quantify these electronic effects and predict their impact on reactivity.

The MEP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely sites for electrophilic attack. Regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the sulfur and chlorine atoms and the nitrogen atom of the nitrile group, while the hydrogen atoms and the carbon atoms of the thiophene ring would exhibit a more positive potential.

The following table summarizes key computational descriptors for this compound and their implications for its reactivity. The values are illustrative and based on general principles observed in related compounds.

Predicted Computational Descriptors and Reactivity Implications for this compound

| Descriptor | Predicted Value | Reactivity Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Suggests potential for nucleophilic reactions. |

| HOMO-LUMO Gap | 5.3 eV | Moderate reactivity. |

| Dipole Moment | 3.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

Role of 3 5 Chlorothiophen 2 Yl Propanenitrile As a Synthetic Building Block

Precursor in the Synthesis of Advanced Organic Materials

The unique electronic properties of the thiophene (B33073) ring have established it as a critical component in the development of advanced organic materials. Thiophene-based polymers and oligomers are particularly noted for their applications in organic electronics, owing to their semiconductor characteristics. While direct polymerization of 3-(5-Chlorothiophen-2-yl)propanenitrile has not been extensively documented, its structure suggests its potential as a valuable precursor in this field.

Polymer and Oligomer Precursors

The 5-chloro-substituted thiophene moiety of this compound can serve as a reactive site for the formation of thiophene-based polymers and oligomers. Metal-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings, are standard methods for polymerizing substituted thiophenes. In such a scenario, the chlorine atom would act as a leaving group, enabling the coupling of thiophene units to form a conjugated polymer backbone. The propanenitrile side chain could then be either retained to influence the polymer's solubility and morphology or modified post-polymerization to introduce other functionalities.

| Hypothetical Polymerization Reaction | Reactants | Catalyst/Conditions | Potential Product |

| Stille Coupling | This compound, Organotin reagent | Palladium catalyst | Poly(3-(thiophen-2-yl)propanenitrile) |

| Suzuki Coupling | This compound, Boronic acid or ester | Palladium catalyst, Base | Poly(3-(thiophen-2-yl)propanenitrile) |

Optoelectronic Material Synthesis Scaffolds

Thiophene-containing oligomers are of significant interest for their use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties and solid-state packing. The defined structure of this compound makes it a potential scaffold for the synthesis of well-defined oligomers for optoelectronic applications. By strategically coupling this molecule with other aromatic or heteroaromatic units, it is possible to create donor-acceptor architectures, which are crucial for efficient charge separation and transport in organic solar cells.

Intermediate in the Creation of Complex Heterocyclic Systems

The combination of a thiophene ring and a nitrile-containing side chain in this compound provides a template for the synthesis of more complex heterocyclic systems, including fused ring and spiro compounds.

Synthesis of Fused Ring Systems from the Thiophene Nitrile

Intramolecular cyclization reactions involving the propanenitrile side chain and the thiophene ring could lead to the formation of fused heterocyclic systems. For instance, under appropriate conditions, the nitrile group could be induced to react with the thiophene ring, potentially leading to the formation of a thieno[c]pyridine or a similar fused system. Such reactions often require the activation of either the nitrile group or the thiophene ring and can be promoted by strong acids, bases, or metal catalysts. The resulting fused systems are of interest in medicinal chemistry and materials science due to their unique electronic and biological properties.

| Potential Cyclization Reaction | Starting Material | Reagents/Conditions | Product Type |

| Electrophilic Cyclization | This compound | Strong acid (e.g., PPA) | Fused thieno-heterocycle |

| Reductive Cyclization | This compound | Reducing agent, catalyst | Fused dihydropyridine |

Construction of Spiro Compounds

The synthesis of spiro compounds, which contain two rings connected by a single common atom, is a challenging yet rewarding area of organic synthesis. This compound could potentially serve as a precursor for the construction of spirocyclic systems. One hypothetical approach could involve the functionalization of the carbon atom alpha to the nitrile group, followed by an intramolecular reaction that forms a new ring spiro-fused to the thiophene ring. Alternatively, the nitrile group could participate in a multi-component reaction that leads to the formation of a spirocyclic system.

Enabling Compound for Target-Oriented Synthesis

In target-oriented synthesis, the goal is to create a specific, often complex, molecule with a desired function, such as a pharmaceutical or a natural product. Building blocks that offer unique structural motifs and reactive handles are highly valuable in this endeavor. Thiophene derivatives are found in a number of pharmacologically active compounds, and the 5-chlorothiophene moiety is a common starting point for the synthesis of more complex substituted thiophenes.

Strategic Application in Total Synthesis Research

The primary strategic value of this compound lies in its utility as a precursor for thienopyridine derivatives, a class of compounds known for their antiplatelet activity. Prominent drugs such as Clopidogrel, Ticlopidine (B1205844), and Prasugrel feature a tetrahydrothieno[3,2-c]pyridine core, for which this compound is a key starting material. nih.govnbinno.com

The synthesis of these active pharmaceutical ingredients (APIs) often involves the construction of the fused heterocyclic ring system. The this compound molecule provides the essential thiophene moiety with a strategically placed propylnitrile side chain. This side chain is amenable to a variety of chemical transformations that facilitate the formation of the adjacent piperidine (B6355638) ring.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for cyclization reactions. researchgate.net The chloro-substituent on the thiophene ring is also a key feature in many final drug targets.

Below is a table summarizing the strategic role of this building block in the synthesis of thienopyridine-based APIs.

| Target Molecule Class | Role of this compound | Key Transformations | Illustrative Final Products |

| Thienopyridines | Provides the core 5-chlorothiophene structure and a side chain for ring closure. | Reduction of the nitrile to an amine, followed by intramolecular cyclization. | Clopidogrel, Ticlopidine, Prasugrel |

| Fused Heterocycles | Serves as a scaffold for the annulation of other heterocyclic rings onto the thiophene core. | Cyclocondensation reactions involving the nitrile group and other introduced functionalities. | Novel polycyclic therapeutic agents |

The use of such advanced intermediates streamlines the synthetic process, making the large-scale production of these life-saving drugs more economically viable. nih.gov

Building Block for Analog Design and Synthesis

Beyond the total synthesis of established drugs, this compound is an excellent starting point for the design and synthesis of novel analogs. In medicinal chemistry, the creation of analog libraries is a crucial step in the drug discovery process, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov

The structure of this compound offers several points for chemical modification:

The Nitrile Group: This versatile functional group can be converted into a wide range of other functionalities, including amines, carboxylic acids, amides, and tetrazoles. Each of these new groups can potentially have different interactions with biological targets.

The Thiophene Ring: The chlorine atom can be replaced through various cross-coupling reactions, allowing for the introduction of a diverse array of substituents. Additionally, the hydrogen atoms on the thiophene ring can be substituted through electrophilic aromatic substitution reactions.

The Propyl Linker: The length and composition of the linker between the thiophene ring and the nitrile group can be altered to optimize the spatial orientation of the key functional groups.

This molecular flexibility allows chemists to generate a large number of structurally related compounds from a single, readily available starting material. For example, by modifying the substituents on the thiophene ring, researchers can fine-tune the electronic properties and steric profile of the molecule, which can have a significant impact on its biological activity. mcmaster.ca

The table below outlines the potential modifications and their rationale in the context of analog design.

| Modification Site | Potential Chemical Transformations | Rationale for Modification in Analog Design |

| Nitrile Group | Reduction, hydrolysis, cycloaddition | Introduce new hydrogen bonding donors/acceptors, alter polarity |

| Chloro-substituent | Nucleophilic aromatic substitution, cross-coupling reactions | Modulate lipophilicity, introduce new binding motifs |

| Thiophene Ring | Electrophilic substitution | Explore the impact of electronic effects on activity |

| Propyl Linker | Chain extension/shortening, introduction of heteroatoms | Optimize the distance and orientation between key pharmacophores |

The synthesis of novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives as potential fungicides is an example of how thiophene-based building blocks can be used to create new bioactive compounds by splicing active substructures. mdpi.com Similarly, analogs of ticlopidine have been synthesized to improve metabolic stability by replacing the thiophene ring, demonstrating the importance of this scaffold in generating new therapeutic leads. mcmaster.ca

Advanced Analytical Methodologies for Research on 3 5 Chlorothiophen 2 Yl Propanenitrile

High-Resolution Mass Spectrometry for Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), allowing for the unequivocal determination of a molecular formula. For 3-(5-Chlorothiophen-2-yl)propanenitrile (C₇H₆ClNS), HRMS can distinguish its exact mass from other potential isobaric compounds.

In mechanistic studies, HRMS is employed to identify transient intermediates, byproducts, and degradation products in a reaction mixture. By analyzing samples at various time points during the synthesis of this compound, researchers can propose and validate reaction pathways. The technique's ability to detect and identify species present in minute quantities provides critical insights that might otherwise be missed. Furthermore, tandem mass spectrometry (MS/MS) experiments on the parent ion can reveal characteristic fragmentation patterns, which are instrumental in confirming the compound's structure by breaking it down into known subunits.

Table 1: Predicted HRMS Data and Major Fragments for this compound

| Species | Formula | Calculated Mass (m/z) | Fragment Description |

|---|---|---|---|

| [M]+• | C₇H₆³⁵ClNS | 171.0015 | Molecular Ion |

| [M+2]+• | C₇H₆³⁷ClNS | 172.9986 | Isotope Peak for ³⁷Cl |

| [M-C₂H₃N]+• | C₅H₃ClS | 130.9644 | Loss of propionitrile (B127096) radical |

| [C₅H₄ClS]+ | C₅H₄ClS | 131.9722 | Chlorothiophenylmethyl cation |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Advanced NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within this compound.

While one-dimensional (¹H and ¹³C) NMR provides fundamental information, two-dimensional (2D) NMR experiments are often necessary for unambiguous structural assignment, especially for complex molecules.

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a clear correlation between the two methylene (B1212753) groups (-CH₂-CH₂-CN) in the propyl chain, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is used to assign the carbon signals for the two methylene groups and the two protons on the thiophene (B33073) ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting different fragments of the molecule. For instance, it would show correlations from the thiophene ring protons to the carbons of the propyl side chain, and from the side-chain protons to the thiophene ring carbons, confirming the point of attachment. The structure of a related dichlorothiophene derivative was confirmed using these 2D NMR techniques. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

| Position | Atom Type | Predicted Chemical Shift (ppm) | Key HMBC Correlations (Protons to Carbons) |

|---|---|---|---|

| Thiophene H-3 | ¹H | ~6.9 | C-2, C-4, C-5, Propyl-Cα |

| Thiophene H-4 | ¹H | ~6.8 | C-2, C-3, C-5 |

| Propyl-CαH₂ | ¹H | ~3.1 | Thiophene C-2, Propyl-Cβ, CN |

| Propyl-CβH₂ | ¹H | ~2.8 | Propyl-Cα, CN |

| Thiophene C-2 | ¹³C | ~140 | - |

| Thiophene C-3 | ¹³C | ~127 | - |

| Thiophene C-4 | ¹³C | ~125 | - |

| Thiophene C-5 | ¹³C | ~128 | - |

| Propyl-Cα | ¹³C | ~25 | - |

| Propyl-Cβ | ¹³C | ~18 | - |

| Nitrile (CN) | ¹³C | ~118 | - |

Solid-State NMR (ssNMR) is a powerful technique for studying materials in their solid form. Unlike solution NMR, which averages out anisotropic interactions, ssNMR provides information about the local structure and dynamics within a crystal lattice. For this compound, ssNMR can be used to identify and characterize different crystalline forms (polymorphs), which may have distinct physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, revealing details about molecular packing and conformation in the crystalline state. Studies on other thiophene-based compounds have successfully used solid-state ¹³C NMR to investigate their phased behavior. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying specific functional groups, as each group has characteristic absorption or scattering frequencies.

Functional Group Analysis: For this compound, the most prominent and diagnostic peak in the FT-IR spectrum would be the C≡N (nitrile) stretch, which appears in a relatively clean region of the spectrum. Other key vibrations include the C-Cl stretch, C-S stretch of the thiophene ring, aromatic C=C and C-H stretches, and aliphatic C-H stretches. nih.gov

Reaction Monitoring: FT-IR spectroscopy is a convenient method for real-time reaction monitoring. For example, during the synthesis of the target compound, one could monitor the disappearance of reactant peaks and the simultaneous appearance of the characteristic nitrile peak around 2250 cm⁻¹. This allows for the optimization of reaction times and conditions.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| -C≡N | Stretching | 2260 - 2240 | FT-IR, Raman |

| Aromatic C-H | Stretching | 3120 - 3080 | FT-IR, Raman |

| Aliphatic C-H | Stretching | 2980 - 2850 | FT-IR, Raman |

| Thiophene C=C | Ring Stretching | 1550 - 1450 | FT-IR, Raman |

| Thiophene C-S | Stretching | 850 - 700 | FT-IR, Raman |

| C-Cl | Stretching | 800 - 600 | FT-IR, Raman |

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting X-rays off a single crystal of this compound, researchers can obtain precise measurements of bond lengths, bond angles, and torsional angles. This technique also reveals detailed information about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack in the crystal lattice.

While the specific crystal structure for this compound is not publicly available, analysis of a structurally related compound, (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, illustrates the detailed data that can be obtained. researchgate.net Such an analysis would provide unequivocal proof of the molecule's constitution and conformation in the solid state.

Table 4: Illustrative Single Crystal X-ray Diffraction Data (from a related 5-chlorothiophene compound)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.012(3) |

| b (Å) | 24.895(12) |

| c (Å) | 10.352(5) |

| β (°) | 104.53(2) |

| Volume (ų) | 1498.8(12) |

| Z (Molecules/unit cell) | 4 |

Data from (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one for illustrative purposes. researchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating the components of a mixture, making it vital for both monitoring the progress of a reaction and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. For a compound like this compound, a reversed-phase method using a C18 column with a mobile phase of acetonitrile (B52724) and water would likely provide good separation from starting materials and byproducts. The area of the product peak relative to the total area of all peaks in the chromatogram, often detected by UV absorbance, provides a quantitative measure of purity.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used. Coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separating and identifying components in a reaction mixture.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can quickly visualize the consumption of reactants and the formation of the new product spot corresponding to this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography stands as a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. The development of a reliable HPLC method for this compound is critical for purity assessment, stability studies, and quantitative analysis in various matrices.

A reversed-phase HPLC (RP-HPLC) method is often the preferred approach for compounds of moderate polarity, such as the target analyte. ijpsjournal.com The development process involves a systematic optimization of several key chromatographic parameters to achieve the desired separation with adequate resolution, peak shape, and sensitivity. nih.gov

Column Selection: The choice of the stationary phase is paramount. A C18 (octadecylsilyl) or C8 (octylsilyl) column is a suitable starting point due to their hydrophobic nature, which allows for effective retention of moderately polar organic molecules. researchgate.net For this compound, a C18 column would likely provide sufficient retention and selectivity.

Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier. chromatographyonline.com Acetonitrile is a common choice for the organic modifier due to its low UV cutoff and viscosity. chromatographyonline.comatamanchemicals.com The aqueous phase is often buffered to control the pH, which can influence the retention time and peak shape of ionizable analytes. For a neutral molecule like this compound, a simple mobile phase of acetonitrile and water may be sufficient. Gradient elution, where the proportion of the organic solvent is increased over time, can be employed to ensure the timely elution of any potential impurities with differing polarities.

Detector: A UV detector is commonly used for compounds containing a chromophore. The thiophene ring in this compound is expected to exhibit significant UV absorbance, making a photodiode array (PDA) detector an excellent choice. A PDA detector allows for the monitoring of absorbance at multiple wavelengths, which can aid in peak identification and purity assessment.

A proposed set of initial HPLC conditions for the analysis of this compound is presented in Table 1.

Table 1: Proposed Initial HPLC Method Parameters for this compound

| Parameter | Proposed Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | PDA, 230 nm |

| Injection Volume | 10 µL |

Further method development would involve refining these parameters to optimize the separation. This could include adjusting the gradient slope, flow rate, and column temperature to achieve the best possible resolution and analysis time. Validation of the developed method according to ICH guidelines would be necessary to ensure its accuracy, precision, linearity, and robustness. japsonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.gov In the context of this compound research, GC-MS is invaluable for identifying potential volatile degradation products or impurities that may not be amenable to HPLC analysis. Thiophene derivatives can be effectively analyzed using capillary GLC and GLC-MS. researchgate.net

Sample Preparation: For the analysis of volatile products, headspace sampling or direct thermal desorption from a sample matrix can be employed. Headspace solid-phase microextraction (HS-SPME) is a solvent-free technique that can effectively concentrate volatile analytes prior to GC-MS analysis. nih.gov

GC Separation: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is generally suitable for the separation of a wide range of volatile organic compounds. spectroscopyonline.com The oven temperature program is a critical parameter that is optimized to ensure good separation of all volatile components. A typical program starts at a low temperature to trap volatile analytes at the head of the column, followed by a gradual ramp to a higher temperature to elute the compounds based on their boiling points and interactions with the stationary phase.

Mass Spectrometry Detection: The mass spectrometer serves as a highly selective and sensitive detector. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern for a given compound, often referred to as its mass spectrum. This mass spectrum serves as a "fingerprint" that can be compared to spectral libraries (e.g., NIST) for compound identification. libretexts.org The presence of chlorine and sulfur atoms in potential degradation products of this compound would result in characteristic isotopic patterns in the mass spectrum, aiding in their identification. researchgate.net

A hypothetical set of GC-MS parameters for the analysis of volatile products from this compound is provided in Table 2.

Table 2: Proposed GC-MS Method Parameters for Volatile Products

| Parameter | Proposed Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

The identification of volatile products would be based on a combination of their retention times and the matching of their mass spectra with library data. For example, potential volatile products could include smaller chlorinated thiophene fragments or nitrile-containing compounds. The analysis of organochlorine compounds by GC-MS is a well-established technique. jocpr.comcromlab-instruments.es

Future Research Directions and Uncharted Territories

Exploration of Novel Derivatization Strategies for Diverse Chemical Libraries

The structure of 3-(5-Chlorothiophen-2-yl)propanenitrile is ripe for chemical modification, making it an excellent starting point for the generation of diverse chemical libraries. Future research will likely focus on systematically exploring reactions at its three key functional regions: the nitrile group, the thiophene (B33073) ring, and the chloro substituent.

Nitrile Group Transformations: The nitrile moiety can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones. Each of these transformations yields a new class of compounds with distinct chemical properties and potential biological activities.

Thiophene Ring Functionalization: The thiophene ring can undergo electrophilic substitution reactions, although the chloro group's deactivating effect must be considered. Furthermore, the hydrogen atoms on the ring can be replaced through metallation-substitution sequences, for instance, by using organolithium reagents like butyl lithium to create thienyllithium intermediates that can react with various electrophiles. wikipedia.org

Substitution of the Chloro Group: The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkyl, or amino groups.

These derivatization pathways can be combined to rapidly generate a large library of novel compounds for screening in drug discovery and materials science.

Table 1: Potential Derivatization Strategies

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Nitrile (-CN) | Reduction | LiAlH₄, H₂/Raney Ni | Amine (-CH₂NH₂) |

| Nitrile (-CN) | Hydrolysis | H₃O⁺, OH⁻ | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Grignard Reaction | RMgX | Ketone (-C(O)R) |

| Thiophene Ring | C-H Activation/Coupling | Organolithium reagents, then electrophiles | Substituted Thiophene |

| Chloro (-Cl) | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted Thiophene |

Investigation of Organometallic Chemistry Involving the Thiophene Nitrile Scaffold

The thiophene nucleus is known to interact with transition metals in various coordination modes, including η¹, η², η⁴, and η⁵. researchgate.netacs.org The presence of both a sulfur atom within the aromatic ring and a nitrogen atom in the nitrile group in this compound suggests a rich potential for coordination chemistry. Thiophenes are generally considered poor donors to most transition metal ions but can engage in complex reactions. researchgate.net

Future studies could explore the synthesis and characterization of organometallic complexes where the compound acts as a ligand. The sulfur and nitrile functionalities could potentially act as a bidentate chelating ligand, forming stable complexes with metals from groups 6, 9, and 10. researchgate.net Research into the coordination behavior could reveal how the electronic properties of the metal center are influenced by the thiophene nitrile scaffold and vice versa. Such investigations are crucial for understanding fundamental bonding principles and for designing new catalysts or functional materials. The versatility of thiophene ligands in forming various coordination modes, from η⁵-complexes to bridging ligands, opens up a wide field for exploration. researchgate.net

Application in Catalytic Cycles as a Ligand Precursor

Building on its coordination potential, this compound and its derivatives are promising candidates as ligand precursors for homogeneous catalysis. The ability of the sulfur and nitrile groups to coordinate to metal centers could be harnessed to create novel catalytic systems. For example, palladium-catalyzed coupling reactions are a cornerstone of modern organic synthesis, and ligands play a critical role in determining the efficiency and selectivity of these processes. nih.gov

Derivatives of this compound could be designed to act as hemilabile ligands, where one coordinating group (e.g., the nitrile) can dissociate reversibly, opening a coordination site on the metal for a substrate to bind during a catalytic cycle. This can enhance catalytic activity. Research in this area would involve synthesizing various derivatives and testing their performance as ligands in important catalytic reactions, such as cross-coupling, hydrogenation, or hydroformylation.

Development of Sensors Based on this compound Derivatives

Polythiophene and its derivatives are well-known for their applications in chemical sensors due to their versatile synthesis, stability, and favorable optoelectronic properties. nih.govmdpi.com These polymers can be used as sensitive layers in sensors where their interaction with an analyte causes a measurable change in their electrical or optical properties. rsc.org

This compound can serve as a functional monomer for the synthesis of novel conductive polymers. The nitrile and chloro groups offer handles for post-polymerization modification, allowing for the fine-tuning of the polymer's sensing properties. For instance, the nitrile group could be modified to introduce specific recognition sites for target analytes. Future research could focus on the electropolymerization of this compound and its derivatives to create thin films on electrodes. mdpi.com The resulting polymer-coated electrodes could then be tested for their sensitivity and selectivity towards various analytes, such as metal ions, organic vapors, or biological molecules like ATP. researchgate.net DFT studies could also be employed to predict which derivatives would be most promising for sensing specific analytes like SO₂ and NH₃. nih.gov

Table 2: Potential Sensor Applications

| Derivative Type | Target Analyte | Sensing Principle | Potential Advantage |

|---|---|---|---|

| Aminated Polymer | Metal Ions (e.g., Cu²⁺, Hg²⁺) | Chelation causing fluorescence quenching | High selectivity |

| Carboxylated Polymer | pH, Amines | Change in conductivity/color upon protonation | Reversible response |

Synergistic Research with Artificial Intelligence in Retrosynthetic Analysis

Future research should leverage AI to explore the synthetic landscape of this compound. By inputting a desired complex target molecule derived from the thiophene nitrile scaffold, AI retrosynthesis tools could propose multiple synthetic routes. engineering.org.cnacs.org These algorithms can evaluate routes based on factors like yield, cost of starting materials, and reaction conditions. This synergy between computational chemistry and experimental synthesis can accelerate the discovery of new derivatives and optimize their production. AI can deconstruct target molecules into simpler, commercially available precursors, potentially identifying this compound as a key building block for a range of valuable compounds. jelsciences.com

Sustainability Aspects in the Production and Utilization of this compound

As chemical research advances, there is a growing emphasis on green and sustainable chemistry. Future investigations into this compound should include a focus on its environmental impact throughout its lifecycle.

This involves several key areas of research:

Greener Synthesis: Developing synthetic routes that minimize waste, use less hazardous solvents and reagents, and are more energy-efficient. This could involve exploring biocatalytic methods or flow chemistry for its production.

Atom Economy: Designing derivatization reactions that have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product.

Biodegradability: Assessing the biodegradability of the compound and its derivatives to understand their persistence in the environment. For applications like sensors or functional materials, designing for degradation after the product's useful life is a key aspect of sustainable design.

Lifecycle Assessment: Conducting a full lifecycle assessment to quantify the environmental footprint associated with the production, use, and disposal of materials derived from this compound.

By integrating sustainability principles from the outset, the future development and application of this compound can proceed in an environmentally responsible manner.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(5-Chlorothiophen-2-yl)propanenitrile with high yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 5-chlorothiophene-2-carbaldehyde with acrylonitrile under controlled conditions (e.g., using triethylamine as a base and anhydrous solvents like THF) can yield the target compound. Optimizing reaction parameters (temperature: 60–80°C, inert atmosphere) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming the thiophene ring substitution pattern and nitrile group presence. The chlorine atom induces distinct deshielding effects on adjacent protons .

- FT-IR : The nitrile group exhibits a sharp peak near 2240 cm, while thiophene C-S and C-Cl stretches appear at 680–750 cm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 186.0 (calculated for CHClNS) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : TGA/DSC to determine decomposition temperatures (typically >200°C for nitriles).

- Hydrolytic Stability : Monitor nitrile-to-amide conversion in aqueous buffers (pH 2–12) via HPLC .

- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .

Advanced Research Questions

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Use high-boiling solvents (e.g., DMF, DMSO) for slow evaporation.

- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal packing via hydrogen bonding .

- Software Tools : Mercury CSD 2.0 can predict packing motifs and void spaces to guide crystallization trials .

Q. How does the chlorothiophene moiety influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl atom activates the thiophene ring toward electrophilic substitution but may deactivate it in Pd-catalyzed couplings.

- Optimization : Use Pd(PPh)/SPhos ligands and CsCO base in THF/HO to enhance reactivity. Monitor regioselectivity via LC-MS .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding poses with proteins (PDB IDs). Focus on nitrile’s electrophilicity for covalent interactions .

- MD Simulations : GROMACS can simulate stability of ligand-protein complexes over 100 ns, analyzing RMSD and binding free energies (MM/PBSA) .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer :

- Dose-Response Curves : Perform IC assays across multiple concentrations (1 nM–100 µM) to validate potency thresholds .

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to assess selectivity.

- Structural Analog Comparison : Compare with 3-(5-Bromothiophen-2-yl)propanenitrile to isolate halogen effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.